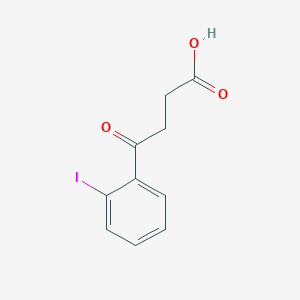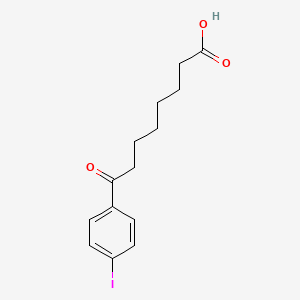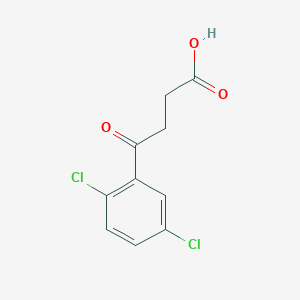
2-(4-Propylbenzoyl)oxazole
Übersicht
Beschreibung
2-(4-Propylbenzoyl)oxazole is a chemical compound with the molecular formula C13H13NO2 . It has a molecular weight of 215.25 .
Synthesis Analysis
Oxazoles, including 2-(4-Propylbenzoyl)oxazole, can be synthesized through various methods. One of the most common methods is the van Leusen reaction, which is based on tosylmethylisocyanides (TosMICs) . Other methods include the copper-catalyzed [3+2] annulation/olefination cascade and the regiocontrolled palladium-catalyzed direct arylation of ethyl oxazole-4-carboxylate .Molecular Structure Analysis
The molecular structure of 2-(4-Propylbenzoyl)oxazole consists of a five-membered oxazole ring attached to a propylbenzoyl group .Chemical Reactions Analysis
Oxazoles, including 2-(4-Propylbenzoyl)oxazole, can undergo various chemical reactions. These include electrophilic substitution, disruption of aromatic character at the C4–C5 bond, nucleophilic and hydrolytic cleavage to various functionalized derivatives, singlet oxygen reactions, and Diels–Alder and [2 + 3] cycloaddition processes .Wissenschaftliche Forschungsanwendungen
Novel Synthetic Approaches
Research has explored innovative synthetic methods involving oxazoles, which are structurally related to 2-(4-Propylbenzoyl)oxazole. Luo et al. (2012) developed an efficient modular synthesis of 2,4-oxazole, an important structural motif in various natural products, using a gold-catalyzed oxidation strategy. This process involved a [3 + 2] annulation between a terminal alkyne and a carboxamide, postulating the formation of a terminal α-oxo gold carbene intermediate. The reactivities of these intermediates were tempered by using bidentate phosphine ligands, leading to a more chemoselective reaction process, thus opening new opportunities for applying oxidative gold catalysis in novel method development (Luo et al., 2012).
Coupling Reactions and Dimerization
The Suzuki coupling reaction has been employed for the functionalization of oxazole positions, as detailed by Ferrer Flegeau et al. (2006). This process involves the rapid coupling of 2-aryl-4-trifloyloxazoles with various aryl and heteroaryl boronic acids, yielding good to excellent results. This methodology also facilitated the synthesis of novel classes of homo- and heterodimeric 4,4-linked dioxazoles (Ferrer Flegeau et al., 2006).
Anticonvulsant Properties
Wei et al. (2010) synthesized a series of 6-(3-substituted-4H-1,2,4-triazol-4-yl)-2-phenylbenzo[d]oxazoles and evaluated their anticonvulsant effects and neurotoxicity. The results revealed that certain compounds showed promising anticonvulsant properties with relatively low neurotoxicity, indicating potential therapeutic applications (Wei et al., 2010).
Antiprotozoal Activity
Carballo et al. (2017) investigated the in vitro antiprotozoal activity of 2-amino-4-phenyloxazole derivatives against Giardia lamblia and Trichomonas vaginalis. The study found that certain derivatives exhibited significant activity, surpassing that of the commercial drug metronidazole in some cases, highlighting their potential as antiprotozoal agents (Carballo et al., 2017).
Tautomerization and Transmetalation
Ruiz and Perandones (2009) demonstrated the transformation of oxazole molecules N-coordinated to manganese(i) into their corresponding carbene tautomers. These tautomers were then transmetalated to gold(i), providing insights into the reactivity and potential applications of these heterocyclic carbenes (Ruiz & Perandones, 2009).
Corrosion Inhibition
Ehsani et al. (2014) synthesized 1,4-Ph(OX)2(Ts)2 and investigated its action as a corrosion inhibitor on aluminum alloy in an acidic medium. The study provided insights into the adsorption behavior and the efficiency of the inhibitor, contributing to the understanding of corrosion processes and prevention methods (Ehsani et al., 2014).
Wirkmechanismus
Target of action
Oxazole derivatives have been found to interact with a wide range of biological targets. These include various enzymes and receptors, with the specific target often depending on the particular structure and substitution pattern of the oxazole derivative .
Mode of action
The mode of action of oxazole derivatives can vary widely depending on the specific compound and its target. In general, these compounds can interact with their targets via numerous non-covalent interactions, leading to changes in the function of the target .
Biochemical pathways
Oxazole derivatives can affect a variety of biochemical pathways. For example, some oxazole derivatives have been found to have antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities . The specific pathways affected would depend on the particular compound and its biological target.
Action environment
The action, efficacy, and stability of oxazole derivatives can be influenced by various environmental factors. These might include the pH of the environment, the presence of other molecules, and the temperature .
Safety and Hazards
Zukünftige Richtungen
Oxazole-based molecules, including 2-(4-Propylbenzoyl)oxazole, have a wide spectrum of biological activities and are becoming a significant heterocyclic nucleus in medicinal chemistry . They have potential therapeutic applications in treating various diseases, leading to increased interest in synthesizing diverse oxazole derivatives .
Eigenschaften
IUPAC Name |
1,3-oxazol-2-yl-(4-propylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-2-3-10-4-6-11(7-5-10)12(15)13-14-8-9-16-13/h4-9H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABLNLEMDZDCPIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)C2=NC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642092 | |
| Record name | (1,3-Oxazol-2-yl)(4-propylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Propylbenzoyl)oxazole | |
CAS RN |
898760-07-1 | |
| Record name | 2-Oxazolyl(4-propylphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898760-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1,3-Oxazol-2-yl)(4-propylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![4-[(2-Methylpropoxy)methyl]piperidine](/img/structure/B1325331.png)


